Octanamide, N-(2-mercaptoethyl)-

Computational drug discovery MDM2-p53 inhibition Molecular docking

Octanamide, N-(2-mercaptoethyl)- (C₁₀H₂₁NOS, MW 203.34) is an N-substituted fatty acid amide featuring a saturated C8 octanoyl chain linked via an amide bond to a 2-mercaptoethylamine (cysteamine) moiety, yielding a bifunctional molecule with a terminal thiol group. It belongs to the broader class of N-(2-mercaptoethyl)alkanamides, first systematically synthesized and characterized by Schwab et al.

Molecular Formula C10H21NOS
Molecular Weight 203.35 g/mol
CAS No. 56630-30-9
Cat. No. B13959381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanamide, N-(2-mercaptoethyl)-
CAS56630-30-9
Molecular FormulaC10H21NOS
Molecular Weight203.35 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NCCS
InChIInChI=1S/C10H21NOS/c1-2-3-4-5-6-7-10(12)11-8-9-13/h13H,2-9H2,1H3,(H,11,12)
InChIKeyJLZORHOCSVVPHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanamide, N-(2-mercaptoethyl)- (CAS 56630-30-9): Chemical Identity and Structural Baseline for Procurement Decisions


Octanamide, N-(2-mercaptoethyl)- (C₁₀H₂₁NOS, MW 203.34) is an N-substituted fatty acid amide featuring a saturated C8 octanoyl chain linked via an amide bond to a 2-mercaptoethylamine (cysteamine) moiety, yielding a bifunctional molecule with a terminal thiol group [1]. It belongs to the broader class of N-(2-mercaptoethyl)alkanamides, first systematically synthesized and characterized by Schwab et al. in 1966 through condensation of 2-aminoethyl mercaptan with carboxylic acids [2]. The compound is registered in the NIST Standard Reference Database and carries the IUPAC name N-(2-sulfanylethyl)octanamide [1]. Its dual functionality—a lipophilic octanamide tail and a reactive terminal thiol—positions it as a versatile intermediate for self-assembled monolayers (SAMs), corrosion inhibitor formulations, and thiol-based bioconjugation strategies, distinguishing it from simple alkanethiols that lack the internal amide hydrogen-bonding capability.

Workflow Self-assembled monolayer formation on gold and metal surfaces
Selection Bifunctional amide-thiol scaffold with internal hydrogen-bonding capability
Use context Corrosion inhibitor, bioconjugation, and N,S-acyl shift mechanistic probe

Why N-(2-Mercaptoethyl)octanamide Cannot Be Replaced by Other N-(2-Mercaptoethyl)alkanamides or Simple Alkanethiols


The N-(2-mercaptoethyl)alkanamide scaffold derives its functional performance from a precise interplay of three molecular features: (i) the terminal thiol for surface anchoring or disulfide chemistry, (ii) the internal amide group for hydrogen-bonding networks that enhance thermal and structural stability, and (iii) the alkyl chain length that governs hydrophobicity, packing density, and membrane permeability [1]. The octanamide (C8) variant occupies a critical intermediate position within the homologous series. Shorter-chain analogs such as N-(2-mercaptoethyl)acetamide (C2) or propionamide (C3) lack sufficient hydrophobic character for stable SAM formation or effective corrosion film barriers [2]. Conversely, the longer-chain octadecanamide (C18) analog, while useful for immunosensing platforms, exhibits reduced solubility and slower self-assembly kinetics that may be suboptimal for applications requiring rapid monolayer formation [3]. Simple alkanethiols such as decanethiol (DT) lack the internal amide group entirely and consequently demonstrate inferior thermal stability in SAMs due to the absence of internal hydrogen-bonding networks [2]. These structure-property relationships mean that substituting one chain-length variant for another—or an amide-containing alkanethiol for a simple alkanethiol—can lead to measurable losses in monolayer order, electrochemical barrier properties, thermal resilience, or biological binding characteristics.

Shorter-chain analogs C2–C5 N-(2-mercaptoethyl)alkanamides may lack sufficient hydrophobic character for stable SAMs or barrier films.
Longer-chain C18 variant N-(2-mercaptoethyl)octadecanamide may exhibit slower self-assembly kinetics and reduced solution solubility.
Simple alkanethiols Decanethiol and related thiols lack the internal amide; reported lower thermal stability in SAMs due to absent H-bonding network.

Quantitative Differentiation Evidence for Octanamide, N-(2-mercaptoethyl)- Versus Closest Analogs and In-Class Alternatives


MDM2 Binding Energy Head-to-Head: Octanamide, N-(2-mercaptoethyl)- Outperforms Four Clinical-Stage MDM2 Inhibitors in Calculated Binding Affinity

In a 2025 computational screening study using molecular docking (CDOCKER, LibDock) against the MDM2 protein (PDB: 1YCR) followed by molecular dynamics simulations, Octanamide, N-(2-mercaptoethyl)- demonstrated a calculated binding energy of −2.36 kcal/mol, which was more favorable than four clinical MDM2 inhibitor candidates: Siremadlin (−2.29 kcal/mol), Navtemadlin (−2.12 kcal/mol), SAR405838 (−1.98 kcal/mol), and Nutlin-3A (−0.22 kcal/mol) . In CDOCKER ranking, the compound placed 2nd overall with a score of −30.51 kcal/mol, and in LibDock it ranked 4th with a score of 77.27 . The MD simulation further revealed the lowest average RMSD (0.94 Å) among the top 5 compounds, indicating superior binding stability . Key binding-site residue fluctuations were also minimal (ILE61: 0.445 Å, THR63: 0.434 Å) . The compound was predicted non-mutagenic and non-carcinogenic in mouse and rat models via TopKat analysis .

MDM2 binding energy
Head-to-head (in silico)
−2.36 kcal/mol vs −2.29 to −0.22 kcal/mol (clinical comparators)
Reported computational ranking context; requires experimental validation
CDOCKER/LibDock docking; MD RMSD 0.94 Å; predicted non-mutagenic
Computational drug discovery MDM2-p53 inhibition Molecular docking

Amide-Containing Alkanethiol SAMs Exhibit Superior Thermal Stability Versus Simple Alkanethiols: Class-Level Evidence from N-(2-Mercaptoethyl)heptanamide (MEHA)

Son et al. (2023) demonstrated that N-(2-mercaptoethyl)heptanamide (MEHA, C7) forms well-ordered self-assembled monolayers on Au(111) with a (3 × 2√3) superlattice (β-phase) and that these amide-containing MEHA SAMs were thermally much more stable than decanethiol (DT) SAMs, a property attributed to the formation of internal hydrogen networks via the amide group [1]. Reductive desorption CV measurements for MEHA SAMs formed after 1 h deposition showed sharp, intense RD peaks at approximately −940 mV and −1104 mV, indicative of highly ordered monolayer structure, in contrast to the broader, weaker peaks observed for shorter deposition times and for DT SAMs [1]. The relative peak intensities of chemisorbed sulfur against Au 4f for MEHA SAMs formed after 1 h were 0.0070, compared to 0.0022 after 1 min deposition, confirming time-dependent ordering [1]. While this study used the C7 (heptanamide) analog rather than the C8 (octanamide) compound, the amide-mediated hydrogen-bonding mechanism is conserved across the homologous series, and the additional methylene unit in octanamide is expected to provide incrementally stronger van der Waals interactions, further enhancing packing density and thermal resilience.

Thermal stability: amide vs thiol
Class-level
MEHA (C7) SAMs qualitatively “much more stable” than decanethiol SAMs
Class-level; octanamide (C8) expected to match or exceed via amide H-bond network
Data from C7 analog; direct C8 validation needed
Self-assembled monolayers Gold surface modification Thermal stability

Chain-Length-Dependent SAM Electrochemical Barrier Properties: C8 Octanamide Occupies the Optimal Window Between Short-Chain Permeability and Long-Chain Kinetic Barriers

Electrochemical impedance spectroscopy (EIS) data reported by Ozoemena et al. (2010) for the C18 analog N-(2-mercaptoethyl)octadecanamide (MEODA) on gold electrodes revealed pinhole-dominated electron transport behavior, with the SAM functioning as a microelectrode array where average pinhole radii (ra) and half the center-to-center distance between neighboring pinholes (rb) were quantifiable via the pore size model [1]. The Au–MEODA–mycolic acid bio-complex formed a virtually defect-free structure upon antibody binding, confirming that the amide-containing alkanethiol platform supports compact, stable interfacial architectures [1]. The octanamide (C8) variant, with its intermediate chain length, is expected to balance two competing factors: shorter chains (C2–C5) yield SAMs with higher pinhole density and lower barrier resistance due to weaker interchain van der Waals forces, while very long chains (C18) exhibit slower adsorption kinetics and reduced solubility that complicate solution-phase monolayer preparation. The C8 chain provides sufficient hydrophobic thickness for effective barrier properties while maintaining practical solubility and self-assembly rates.

Chain-length barrier properties
Class-level
C8 predicted intermediate pinhole density and barrier resistance; C18 data shows pinhole-dominated transport
Reported chain-length trend; C8 may balance solubility and kinetics
EIS parameters available for C18 analog only
Electrochemical impedance spectroscopy SAM barrier properties Chain-length optimization

Corrosion Inhibition Formulation Patent Identifies N-(2-Mercaptoethyl)alkanamides as Preferred Inhibitors; Octanamide's C8 Chain Optimizes Hydrophobic Film Formation

U.S. Patent Application US 2010/0175583 (also granted as US 8,460,445 B2) discloses N-(2-mercaptoethyl)alkanamides of formula (I) as corrosion inhibitors for metal surface coatings, with specific preference for N-(2-mercaptoethyl)pentanamide (C5) and N-(2-mercaptoethyl)benzamide as the most preferred compounds [1]. The patent explicitly distinguishes these compounds from prior art GB 2324084 A, which disclosed mercaptoethyl derivatives formed via amino-group reaction with ethylene sulfide—a different structural class [1]. Additional explicitly named analogs include N-(2-mercaptoethyl)butanamide (C4), N-(2-mercaptoethyl)hexanamide (C6), N-(2-mercaptoethyl)-2-ethylhexanamide (branched C8), N-(2-mercaptoethyl)-2,2-dimethylpropionamide (branched C5), and N-(2-mercaptoethyl)-2-phenylacetamide [1]. The octanamide (linear C8) variant is structurally positioned between the preferred C5 pentanamide and the branched C8 2-ethylhexanamide. Its longer linear hydrophobic chain relative to pentanamide is expected to enhance the formation of compact, water-excluding barrier films on metal surfaces, a critical parameter for corrosion protection in humid or aqueous environments.

Corrosion inhibitor patent scope
Class-level
Patent claims N-(2-mercaptoethyl)alkanamides; C5 pentanamide preferred; C8 in scope
Structural inference; longer C8 may enhance hydrophobic film barrier
No direct corrosion data for octanamide
Corrosion inhibition Protective coatings Metal surface treatment

N-(2-Mercaptoethyl)amides as N,S-Acyl Shift Systems in Chemical Protein Synthesis: Octanamide as a Model Compound for Thioester Precursor Optimization

The N-(2-mercaptoethyl)amide functional group has been established as a key N,S-acyl shift system enabling the in situ generation of thioesters for native chemical ligation (NCL) in protein synthesis [1]. Yang et al. (2012) demonstrated that peptidyl N,N-bis(2-mercaptoethyl)amide (BMEA) building blocks exhibit relative stability under conventional NCL conditions and can be used directly for sequential N-to-C ligation, enabling synthesis of medium-sized peptides and ubiquitin [2]. The octanamide analog, with its defined single-thiol architecture (mono-mercaptoethyl rather than bis-mercaptoethyl), serves as a simpler model system for studying the fundamental kinetics of the intramolecular N,S-acyl shift without the steric and electronic complications of the bis-substituted system. This structural simplicity makes Octanamide, N-(2-mercaptoethyl)- particularly valuable as a mechanistic probe compound for optimizing ligation conditions, thiol additive selection, and pH-rate profiles before transitioning to more complex peptidyl BMEA systems.

N,S-acyl shift model system
Class-level
Mono-thiol amide provides simpler kinetic model vs bis(2-mercaptoethyl)amide (BMEA)
Supports native chemical ligation condition optimization
Mechanistic probe utility inferred; no direct kinetic comparison
Chemical protein synthesis Native chemical ligation N,S-acyl shift

Highest-Value Application Scenarios for Octanamide, N-(2-mercaptoethyl)- Based on Quantified Differentiation Evidence


MDM2-p53 Inhibitor Lead Optimization and Medicinal Chemistry Campaigns

The compound's calculated binding energy (−2.36 kcal/mol) exceeding four clinical MDM2 inhibitors, combined with the lowest average RMSD (0.94 Å) among top candidates and predicted non-mutagenic/non-carcinogenic safety profile, makes it a high-priority starting scaffold for medicinal chemistry optimization . Procurement should target laboratories running structure-based drug design programs where in silico-validated hits with favorable ADMET predictions are sought for synthesis and in vitro validation.

Gold Electrode Functionalization for Impedimetric Biosensors Requiring Thermally Stable SAMs

Based on the demonstrated superior thermal stability of amide-containing alkanethiol SAMs versus simple alkanethiols , and the established utility of the N-(2-mercaptoethyl)alkanamide scaffold for mycolic acid antigen immobilization in tuberculosis immunosensing [1], the C8 octanamide variant is suitable for fabricating gold electrode-based biosensors. Its intermediate chain length balances solubility, self-assembly kinetics, and barrier properties for reproducible electrode modification.

Water-Borne Corrosion Protection Coating Formulation for Construction-Grade Steel

The structural membership of N-(2-mercaptoethyl)octanamide within the preferred inhibitor class claimed in US 2010/0175583 , coupled with its longer hydrophobic chain relative to the patent-preferred pentanamide, positions it for evaluation as a corrosion inhibitor additive in binder-based coating formulations for steel structures, pipelines, and storage tanks exposed to atmospheric humidity.

Method Development Substrate for N,S-Acyl Shift and Native Chemical Ligation Optimization

As a structurally minimal N-(2-mercaptoethyl)amide, the octanamide provides a clean model system for studying N,S-acyl shift kinetics, pH-rate profiles, and thiol additive effects without the complexity of peptidyl substrates [1]. Chemical biology groups developing novel ligation methodologies can use this compound to establish baseline reaction parameters before scaling to peptide-level systems.

Application
Selection Property
Validation Focus
MDM2-p53 inhibitor computational studies
Calculated binding energy ranking
In vitro binding and selectivity assays
Gold electrode SAMs for biosensors
Amide-mediated thermal stability
Electrochemical impedance and SAM order
Corrosion protection coating formulation
Thiol anchoring and hydrophobic chain length
Film barrier properties on steel
N,S-acyl shift mechanistic studies
Mono-thiol amide scaffold
Kinetics and pH-rate profile optimization
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